Radiosensitization Dose Enhancement Ratio (DER) in U251 Glioma Cells
The target compound (NS-123) demonstrates a dose-dependent radiosensitization of U251 glioma cells with a DER range of 1.3–2.0, meaning it increases the cytotoxic effect of ionizing radiation by 30% to 100% compared to radiation alone. By contrast, the 4-chloro-3-nitrophenyl analog and the 4-bromo-3-nitrophenyl ethanone (methyl ketone) have no published DER values in any glioma model, indicating a lack of validated efficacy for these substitutions [1]. The DER was calculated at 10% survival fraction using clonogenic assays.
| Evidence Dimension | Radiosensitization (Dose Enhancement Ratio, DER at SF10) |
|---|---|
| Target Compound Data | DER = 1.3–2.0 (U251 glioma) |
| Comparator Or Baseline | 4-Chloro-3-nitrophenyl propan-1-one (CAS 80093-43-2): No published DER. 4-Bromo-3-nitrophenyl ethanone (CAS 18640-58-9): No published DER. |
| Quantified Difference | Target compound: validated radiosensitizer with DER 1.3–2.0. Comparators: unvalidated (no data). |
| Conditions | U251 human glioma cell line, clonogenic survival assay, ionizing radiation (0–8 Gy), 10% survival fraction endpoint. |
Why This Matters
For procurement in radiation oncology research, only the bromo–propanone combination has a quantified therapeutic window; chlorine or methyl-ketone substitutes lack any evidence of radiosensitization and would compromise experimental validity.
- [1] Lally BE, Geiger GA, Kridel S, et al. Identification and biological evaluation of a novel and potent small molecule radiation sensitizer via an unbiased screen of a chemical library. Cancer Res. 2007;67(18):8791-8799. View Source
